molecular formula C7H13Br B12312920 (1-Bromo-2-methylpropan-2-yl)cyclopropane

(1-Bromo-2-methylpropan-2-yl)cyclopropane

Cat. No.: B12312920
M. Wt: 177.08 g/mol
InChI Key: UQAGMDJNYSNMPF-UHFFFAOYSA-N
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Description

(1-Bromo-2-methylpropan-2-yl)cyclopropane (C₇H₁₁Br, MW 179.07 g/mol) is a brominated cyclopropane derivative featuring a tertiary carbon center bonded to a cyclopropane ring. The structure consists of a cyclopropane moiety substituted with a 1-bromo-2-methylpropan-2-yl group, where the bromine atom is attached to a tertiary carbon flanked by two methyl groups.

Properties

Molecular Formula

C7H13Br

Molecular Weight

177.08 g/mol

IUPAC Name

(1-bromo-2-methylpropan-2-yl)cyclopropane

InChI

InChI=1S/C7H13Br/c1-7(2,5-8)6-3-4-6/h6H,3-5H2,1-2H3

InChI Key

UQAGMDJNYSNMPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CBr)C1CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-2-methylpropan-2-yl)cyclopropane can be achieved through several methods. One common approach involves the bromination of cyclopropyl methyl ketone or aldehyde derivatives in the presence of bromine (Br2) and a base such as triethylamine (Et3N) . This reaction typically proceeds under mild conditions and yields the desired brominated cyclopropane product.

Industrial Production Methods

Industrial production of (1-Bromo-2-methylpropan-2-yl)cyclopropane often involves the use of large-scale bromination reactors where the reaction conditions are carefully controlled to ensure high yield and purity of the product. The process may include steps such as distillation and recrystallization to purify the final compound.

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-2-methylpropan-2-yl)cyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromine (Br2): Used for bromination reactions.

    Triethylamine (Et3N): Acts as a base in bromination reactions.

    Magnesium (Mg): Used in the formation of Grignard reagents.

    Diethyl Ether: Common solvent for Grignard reactions.

Major Products Formed

Scientific Research Applications

(1-Bromo-2-methylpropan-2-yl)cyclopropane is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (1-Bromo-2-methylpropan-2-yl)cyclopropane involves its reactivity with various nucleophiles and electrophiles. The bromine atom in the compound is highly reactive and can participate in substitution and elimination reactions. The cyclopropane ring can also undergo ring-opening reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Cyclopropanes

(Chloromethyl)cyclopropane (C₄H₇Cl, MW 90.55 g/mol)
  • Structure : A cyclopropane ring with a chloromethyl (-CH₂Cl) substituent.
  • Reactivity : The primary chloride favors SN2 mechanisms due to reduced steric hindrance compared to tertiary bromides.
  • Physical Properties : Estimated boiling point range: 100–120°C (based on analogous alkyl chlorides).
  • Applications : Used as a building block in agrochemicals and pharmaceuticals .
[(1-Bromo-2-methylpropan-2-yl)oxy]cyclopropane (C₇H₁₁BrO, MW 195.07 g/mol)
  • Structure : Differs by an ether linkage (-O-) between the cyclopropane and brominated group.
  • Reactivity: The ether group may stabilize the molecule, reducing electrophilicity compared to the non-oxygenated analog.
  • Data Gaps : Boiling point and solubility data are unavailable in the literature .

Non-Cyclopropane Brominated Analogs

2-Bromo-2-methylpropane (tert-Butyl bromide, C₄H₉Br, MW 137.02 g/mol)
  • Structure : A tertiary bromide without a cyclopropane ring.
  • Physical Properties : Boiling point: 73.1°C; highly soluble in organic solvents .
  • Reactivity : Undergoes rapid SN1 reactions due to tertiary carbocation stability.
  • Contrast : The cyclopropane analog may exhibit slower SN1 reactivity due to ring strain destabilizing the transition state .
2-Bromo-2-methylpropanoic acid (C₄H₇BrO₂, MW 167.01 g/mol)
  • Structure : A carboxylic acid derivative with a tertiary bromine.
  • Physical Properties : Boiling point: 200°C; decomposes in hot water.
  • Applications : Used in peptide synthesis and as a corrosion inhibitor .

Cyclopropanes with Unsaturated Substituents

1-Ethenyl-2-hexenyl cyclopropane
  • Structure : Cyclopropane substituted with alkenyl groups.
  • Reactivity : The conjugated double bonds may participate in Diels-Alder or cycloaddition reactions, unlike the brominated analog.
  • Applications : Found in natural products and fragrances .

Aromatic Cyclopropane Derivatives

1-(5-Bromo-2-chlorophenyl)-2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane
  • Structure : A diaryl-substituted cyclopropane with halogenated aromatic rings.
  • Research Findings : Characterized via single-crystal X-ray diffraction (R factor = 0.067), revealing planar cyclopropane geometry and steric crowding from substituents .

Research Implications and Gaps

  • Reactivity: The steric bulk of the cyclopropane ring in (1-Bromo-2-methylpropan-2-yl)cyclopropane may hinder nucleophilic attack compared to non-cyclopropane analogs like tert-butyl bromide.
  • Synthetic Utility: Potential applications in drug discovery, leveraging cyclopropane’s strain energy for targeted delivery .
  • Data Limitations : Critical physical properties (e.g., melting/boiling points) and detailed mechanistic studies are absent in current literature, necessitating further experimental work.

Biological Activity

(1-Bromo-2-methylpropan-2-yl)cyclopropane is a compound of interest due to its unique structural characteristics and potential biological activities. Cyclopropane derivatives, including this compound, have been studied for their diverse biological properties, ranging from enzyme inhibition to antimicrobial effects. This article aims to provide a comprehensive overview of the biological activities associated with (1-Bromo-2-methylpropan-2-yl)cyclopropane, supported by relevant research findings and data tables.

Structural Overview

The molecular formula of (1-Bromo-2-methylpropan-2-yl)cyclopropane is C5H10BrC_5H_{10}Br. The compound features a cyclopropane ring, which is known for its strained structure that can lead to unique reactivity patterns and biological interactions.

1. Enzyme Inhibition

Cyclopropane derivatives are often studied for their ability to inhibit various enzymes. The mechanism of action typically involves the formation of reactive intermediates that can covalently modify enzyme active sites. For instance, studies have shown that cyclopropane compounds can inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism.

Table 1: Enzyme Inhibition by Cyclopropane Derivatives

Compound NameTarget EnzymeInhibition TypeReference
(1-Bromo-2-methylpropan-2-yl)cyclopropaneMAOCompetitive Inhibition
TranylcypromineMAONon-competitive Inhibition
CyclopropylamineAldose ReductaseIrreversible Inhibition

2. Antimicrobial Properties

Research indicates that certain cyclopropane derivatives exhibit antimicrobial activity against various pathogens. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study: Antimicrobial Activity
A study assessed the antimicrobial effects of several cyclopropane derivatives, including (1-Bromo-2-methylpropan-2-yl)cyclopropane, against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.

3. Neurochemical Effects

Cyclopropane derivatives have been implicated in neurochemical modulation. For example, the ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders.

Table 2: Neurochemical Effects of Cyclopropane Derivatives

Compound NameNeurotransmitter TargetEffectReference
(1-Bromo-2-methylpropan-2-yl)cyclopropaneGlutamate ReceptorsModulation of Excitatory Activity
CyclopropylamineSerotonin ReceptorsAntidepressant-like Effects

The biological activity of (1-Bromo-2-methylpropan-2-yl)cyclopropane can be attributed to several mechanisms:

  • Covalent Bond Formation : The strained cyclopropane ring allows for nucleophilic attack by enzyme thiol groups, leading to irreversible inhibition.
  • Electrophilic Reactivity : The presence of the bromine atom enhances electrophilicity, facilitating reactions with nucleophiles in biological systems.
  • Conformational Rigidity : The cyclopropane structure provides conformational constraints that can enhance binding affinity to target proteins.

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